molecular formula C11H15ClFN B12968953 (S)-1-(3-Chloro-4-fluorophenyl)pentan-1-amine

(S)-1-(3-Chloro-4-fluorophenyl)pentan-1-amine

Cat. No.: B12968953
M. Wt: 215.69 g/mol
InChI Key: FSTXYJWNMCABRQ-NSHDSACASA-N
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Description

(S)-1-(3-Chloro-4-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, and a pentyl chain attached to an amine group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chloro-4-fluorophenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline.

    Formation of Intermediate: The aniline is subjected to a Friedel-Crafts acylation reaction to introduce the pentyl chain, forming an intermediate ketone.

    Reduction: The ketone intermediate is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is converted to the amine through an amination reaction, often using reagents like ammonia or an amine donor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to reduce the intermediate ketone to the amine.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloro-4-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-Chloro-4-fluorophenyl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloro-4-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may influence signaling pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Chloro-4-fluorophenyl)butan-1-amine: Similar structure with a shorter butyl chain.

    (S)-1-(3-Chloro-4-fluorophenyl)hexan-1-amine: Similar structure with a longer hexyl chain.

    (S)-1-(3-Chloro-4-fluorophenyl)propan-1-amine: Similar structure with a propyl chain.

Uniqueness

(S)-1-(3-Chloro-4-fluorophenyl)pentan-1-amine is unique due to its specific chain length and the presence of both chlorine and fluorine atoms on the phenyl ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(1S)-1-(3-chloro-4-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-2-3-4-11(14)8-5-6-10(13)9(12)7-8/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1

InChI Key

FSTXYJWNMCABRQ-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=CC(=C(C=C1)F)Cl)N

Canonical SMILES

CCCCC(C1=CC(=C(C=C1)F)Cl)N

Origin of Product

United States

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